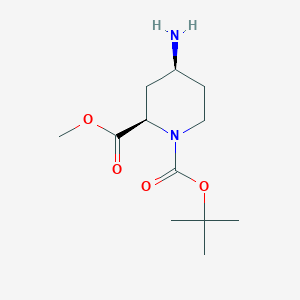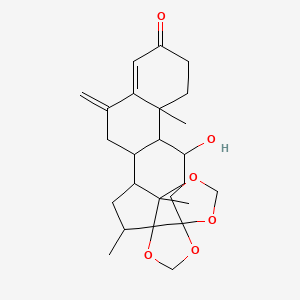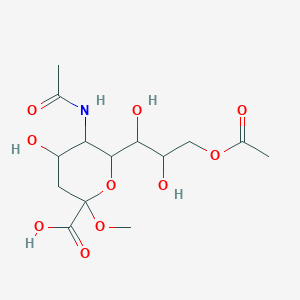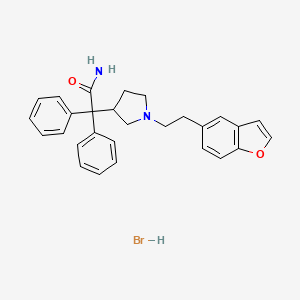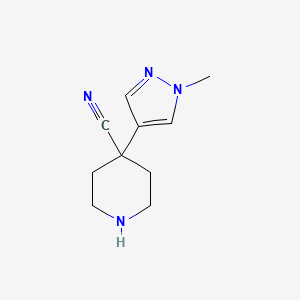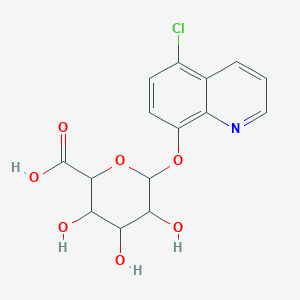
5-Chloro-8-hydroxyquinolineGlucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of 5-Chloro-8-hydroxyquinolineGlucuronide involves several steps. One common method includes the chloridization of 8-hydroxyquinoline, followed by extraction, neutralization, washing with water, and separation . Industrial production methods often involve solvent-assisted co-grinding, where mixtures of 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline are ground together with ethanol to form slurries .
化学反应分析
5-Chloro-8-hydroxyquinolineGlucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
5-Chloro-8-hydroxyquinolineGlucuronide has a wide range of scientific research applications. It is used in the study of microbial infections, cancer treatment, and neurodegenerative disorders . Additionally, it serves as a fluorescent chemo sensor for metal ions and as an electron carrier in organic light-emitting diodes . Its potential as a drug metabolite makes it a valuable compound in pharmacological research .
作用机制
The mechanism of action of 5-Chloro-8-hydroxyquinolineGlucuronide involves its interaction with molecular targets and pathways within biological systems. It is known to bind to protein molecules, potentially leading to adverse drug reactions . The compound’s effects are mediated through its ability to reduce the intracellular production of certain proteins and the yield of infectious virions .
相似化合物的比较
5-Chloro-8-hydroxyquinolineGlucuronide is unique compared to other similar compounds such as 8-hydroxyquinoline and its derivatives. While 8-hydroxyquinoline is known for its antimicrobial and anticancer properties, the addition of the glucuronide group in this compound enhances its solubility and bioavailability . Other similar compounds include 5-chloro-7-iodo-8-hydroxyquinoline and 2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline, which have been studied for their in vivo properties .
属性
分子式 |
C15H14ClNO7 |
|---|---|
分子量 |
355.72 g/mol |
IUPAC 名称 |
6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22) |
InChI 键 |
PAGDKVCRDHCKOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)
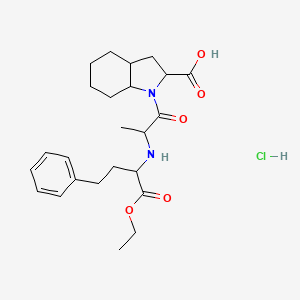
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)
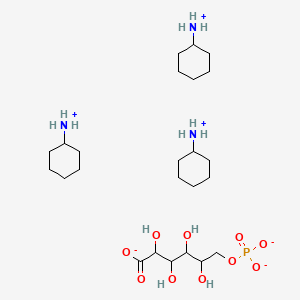
![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
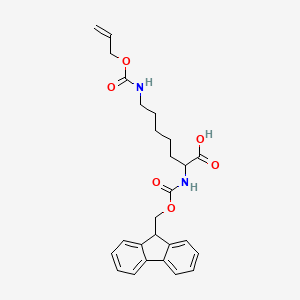
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
